![molecular formula C16H13NO5 B5641597 3,4-dihydro-2H-1,5-benzodioxepin-7-yl(4-nitrophenyl)methanone](/img/structure/B5641597.png)
3,4-dihydro-2H-1,5-benzodioxepin-7-yl(4-nitrophenyl)methanone
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Description
Synthesis Analysis
The synthesis of compounds similar to 3,4-dihydro-2H-1,5-benzodioxepin-7-yl(4-nitrophenyl)methanone typically involves complex reactions, including the formation of benzodioxepin rings and attachment of nitrophenyl groups. For example, methods described involve various substitution reactions and the use of reagents such as Bredereck's reagent for selective formation, highlighting the intricate steps needed to construct such molecules (Malathi & Chary, 2019).
Molecular Structure Analysis
The molecular structure of compounds in this category often features a distorted conformation, with rings adopting specific orientations to accommodate substituents. For instance, studies have shown that such molecules can display non-parallel benzene rings and are involved in intramolecular π–π stacking, contributing to their stability and reactivity (Borbulevych, 2007).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, including nucleophilic addition and Michael-type reactions. Their reactivity is influenced by the presence of functional groups, such as nitro groups and methanone moieties, which can undergo transformations under specific conditions, leading to the formation of novel structures (Pouzet et al., 1998).
Physical Properties Analysis
The physical properties of such compounds are determined by their molecular structure and conformation. X-ray diffraction methods have been employed to elucidate their crystal structure, revealing conformations such as distorted half-chairs and demonstrating the impact of molecular geometry on physical characteristics (Steward et al., 1973).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of these compounds are closely related to their molecular structure. Density functional theory (DFT) studies offer insights into the molecular electrostatic potential and frontier molecular orbitals, shedding light on physicochemical properties such as electronic distribution and potential reactivity sites (Huang et al., 2021).
Safety and Hazards
Future Directions
properties
IUPAC Name |
3,4-dihydro-2H-1,5-benzodioxepin-7-yl-(4-nitrophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO5/c18-16(11-2-5-13(6-3-11)17(19)20)12-4-7-14-15(10-12)22-9-1-8-21-14/h2-7,10H,1,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWEBRTXPPDVLHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-])OC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5954178 |
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